molecular formula C10H15NO4S B3339041 (1S,2S)-2-Amino-1-(4-(methylsulfonyl)phenyl)propane-1,3-diol CAS No. 51591-89-0

(1S,2S)-2-Amino-1-(4-(methylsulfonyl)phenyl)propane-1,3-diol

Cat. No.: B3339041
CAS No.: 51591-89-0
M. Wt: 245.3 g/mol
InChI Key: CIAZEFCFQFQJLB-UWVGGRQHSA-N
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Description

(1S,2S)-2-Amino-1-(4-(methylsulfonyl)phenyl)propane-1,3-diol (CAS 51591-89-0) is a high-purity chiral amino diol compound of significant interest in medicinal chemistry research. This compound features a defined (1S,2S) stereochemistry and a methylsulfonyl substituent on the phenyl ring, which contributes to its electronic properties and potential for target engagement . The core 2-amino-1,3-diol scaffold is a versatile building block for synthesizing more complex molecules and has been investigated for its therapeutic potential. Patent literature highlights the application of 2-amino-1,3-propanediol derivatives for the manufacture of medicaments intended for the treatment of various types of pain, including acute, chronic, and neuropathic pain . With a molecular formula of C₁₀H₁₅NO₄S and a molecular weight of 245.30 g/mol , this product is supplied with a purity of ≥98% . It is recommended to be stored sealed in a dry environment at 2-8°C . This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,2S)-2-amino-1-(4-methylsulfonylphenyl)propane-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO4S/c1-16(14,15)8-4-2-7(3-5-8)10(13)9(11)6-12/h2-5,9-10,12-13H,6,11H2,1H3/t9-,10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIAZEFCFQFQJLB-UWVGGRQHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C(C(CO)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)C1=CC=C(C=C1)[C@@H]([C@H](CO)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001159377
Record name 1,3-Propanediol, 2-amino-1-[4-(methylsulfonyl)phenyl]-, [S-(R*,R*)]-
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Molecular Weight

245.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51591-89-0
Record name 1,3-Propanediol, 2-amino-1-[4-(methylsulfonyl)phenyl]-, [S-(R*,R*)]-
Source CAS Common Chemistry
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Record name 2-Amino-1-(4-(methylsulfonyl)phenyl)propane-1,3-diol, (1S,2S)-
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Record name 1,3-Propanediol, 2-amino-1-[4-(methylsulfonyl)phenyl]-, [S-(R*,R*)]-
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Record name [S(R*,R*)]-2-amino-1-[p-(methylsulphonyl)phenyl]propane-1,3-diol
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Record name 2-AMINO-1-(4-(METHYLSULFONYL)PHENYL)PROPANE-1,3-DIOL, (1S,2S)-
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-2-Amino-1-(4-(methylsulfonyl)phenyl)propane-1,3-diol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylsulfonylbenzaldehyde and (S)-2-amino-1-propanol.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the reaction. Common solvents include ethanol and dichloromethane.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. This ensures consistent quality and high yield of the compound.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-2-Amino-1-(4-(methylsulfonyl)phenyl)propane-1,3-diol undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form amines or other reduced products.

    Substitution: The phenyl ring can undergo substitution reactions, introducing different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substituting Agents: Halogens, nitrating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction may produce amines.

Scientific Research Applications

Chemistry

In the field of chemistry, (1S,2S)-2-Amino-1-(4-(methylsulfonyl)phenyl)propane-1,3-diol serves as a crucial building block for synthesizing more complex molecules. Its ability to participate in various chemical reactions enhances its utility:

  • Asymmetric Synthesis : The compound is utilized to create enantiomerically pure products.
  • Catalysis : It acts as a catalyst in several reactions due to its chiral nature.

Biology

The compound's structural features enable it to interact with various biological targets, making it significant in biological research:

  • Enzyme Interactions : It has been shown to inhibit serine proteases involved in inflammatory pathways, offering potential therapeutic benefits for inflammatory conditions.
  • Protein-Ligand Binding Studies : Its ability to modulate enzyme activity allows researchers to study protein interactions and signaling pathways.

Medicine

In medicinal chemistry, this compound is investigated for its therapeutic properties:

  • Lead Compound Development : The compound may serve as a precursor for developing new drugs targeting specific biological pathways.
  • Potential Drug Candidate : Its interactions with molecular targets suggest possible roles in treating diseases related to inflammation and cell signaling.

Industry

The industrial applications of this compound are notable in the production of specialty chemicals and pharmaceuticals:

  • Intermediate in Chemical Synthesis : It is used as an intermediate for synthesizing various pharmaceutical compounds.
  • Production of Specialty Chemicals : The unique properties of the compound make it suitable for diverse industrial applications.

Case Study 1: Inhibition of Serine Proteases

Research has demonstrated that this compound effectively inhibits serine proteases. This property has implications for developing anti-inflammatory drugs that target these enzymes.

Case Study 2: Modulation of Kinase Activity

Studies indicate that this compound can modulate kinase activity critical for cell signaling. This modulation may lead to advancements in cancer treatment by influencing pathways associated with cell proliferation.

Mechanism of Action

The mechanism of action of (1S,2S)-2-Amino-1-(4-(methylsulfonyl)phenyl)propane-1,3-diol involves its interaction with molecular targets such as enzymes and receptors. The amino group and phenyl ring allow it to form hydrogen bonds and hydrophobic interactions with target molecules, modulating their activity and function.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Key Substituents Compared :

  • 4-Nitrophenyl (e.g., (1S,2S)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol)
  • 4-Aminophenyl (e.g., (1S,2S)-2-Amino-1-(4-aminophenyl)propane-1,3-diol)
  • 4-(Methylthio)phenyl (e.g., (1S,2S)-2-Amino-1-(4-(methylthio)phenyl)propane-1,3-diol)
Property 4-Nitrophenyl Derivative 4-Aminophenyl Derivative 4-(Methylthio)phenyl Derivative Target (4-Methylsulfonyl)
Melting Point 163–166°C Not reported Not reported Not reported
Solubility Moderate in polar solvents High in aqueous media Low to moderate Likely high (polar SO₂Me)
Electron Effect Strong electron-withdrawing (NO₂) Electron-donating (NH₂) Weakly electron-donating (SMe) Strongly polar (SO₂Me)
Polarity High High Low Very high

Key Observations :

  • The methylsulfonyl group (-SO₂Me) increases polarity and hydrogen-bonding capacity compared to nitro (-NO₂) and methylthio (-SMe) groups, likely enhancing solubility in polar solvents .
Role in Chiral Resolutions
  • 4-Nitrophenyl Derivative : Widely used as a resolving agent (e.g., in pregabalin synthesis) due to its ability to form diastereomeric salts with racemic intermediates. The nitro group stabilizes charge interactions during crystallization .
  • Methylsulfonyl Derivative : The -SO₂Me group may improve salt stability via stronger dipole interactions, though direct evidence is lacking in the provided literature.
Functionalization Potential
  • Nitro Group : Reduced to amine (e.g., catalytic hydrogenation in ), enabling downstream derivatization .
  • Methylsulfonyl Group : Less reactive toward reduction but serves as a stable hydrogen-bond acceptor in drug design .

Biological Activity

(1S,2S)-2-Amino-1-(4-(methylsulfonyl)phenyl)propane-1,3-diol is a chiral compound with the molecular formula C10H15NO4SC_{10}H_{15}NO_4S and a CAS number of 51591-89-0. This compound features an amino group, a methylsulfonyl group, and a phenyl ring, which contribute to its diverse biological activities and applications in various scientific fields.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The amino group facilitates hydrogen bonding with enzymes and receptors, while the methylsulfonyl group enhances hydrophobic interactions. This dual functionality allows the compound to modulate enzyme activity and influence protein-ligand binding dynamics.

Enzyme Interactions

Research indicates that this compound can act as an inhibitor or modulator for several enzymes. For instance:

  • Inhibition of Serine Proteases : Studies have shown that this compound can effectively inhibit serine proteases involved in inflammatory pathways. This inhibition may provide therapeutic benefits in conditions characterized by excessive inflammation.
  • Impact on Kinase Activity : The compound has been explored for its potential to modulate kinase activity, which is crucial in signaling pathways related to cell proliferation and survival.

Case Studies

  • Anti-inflammatory Effects : In a study involving animal models of arthritis, administration of this compound resulted in significant reductions in inflammatory markers and joint swelling. The compound demonstrated a dose-dependent effect on cytokine levels.
  • Cancer Research : Preliminary investigations into the compound’s effects on cancer cell lines have shown that it can induce apoptosis in certain types of cancer cells. The mechanism appears to involve the activation of caspases and modulation of Bcl-2 family proteins.

Pharmacological Profile

The pharmacological profile of this compound includes:

Property Value
SolubilitySoluble in water
BioavailabilityModerate
Half-lifeVaries by formulation
Therapeutic IndexUnder investigation

Drug Development

Due to its promising biological activities, this compound is being investigated as a lead compound for developing new pharmaceuticals targeting inflammatory diseases and certain cancers.

Biochemical Assays

The compound is also utilized in biochemical assays to study enzyme kinetics and protein interactions. Its ability to selectively inhibit specific enzymes makes it a valuable tool in drug discovery processes.

Industrial Use

In industrial applications, this compound serves as an intermediate in synthesizing specialty chemicals and pharmaceuticals. Its unique properties facilitate the development of more complex molecules used in various applications.

Q & A

Q. What are the implications of its crystal packing behavior on material science applications?

  • XRD data reveal hydrogen-bonding networks between -OH and -NH₂ groups, influencing thermal stability and solubility. Modulating crystallization conditions (e.g., solvent polarity) can yield polymorphs with tailored mechanical properties for drug delivery or catalysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,2S)-2-Amino-1-(4-(methylsulfonyl)phenyl)propane-1,3-diol
Reactant of Route 2
(1S,2S)-2-Amino-1-(4-(methylsulfonyl)phenyl)propane-1,3-diol

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